2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Molecular Structure Analysis
Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, has a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline include a molecular weight of 129.16 . It is a weak tertiary base .
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds, such as partially hydrogenated pyrazolo[3,4-b]quinolinones and carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrates the interest in synthetic pathways and chemical properties of complex heterocyclic compounds. These studies often explore novel synthetic methods, aiming to enhance the efficiency of producing such compounds or to unveil new chemical reactions and properties. For example, the synthesis of hexahydropyrimido[5,4-c]quinoline-2,5-diones through the Biginelli reaction showcases the continuous effort to discover efficient methods for constructing complex molecules that could have varied applications, from materials science to pharmaceuticals (Ismaili et al., 2008).
Biological and Medicinal Applications
Compounds with a similar structural backbone have been explored for their biological and medicinal properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been studied for their cytotoxic activity against various cancer cell lines, highlighting the potential of such compounds in oncology research (Deady et al., 2003). Furthermore, the antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline-2,5-diones suggests the possible use of these compounds in combating oxidative stress-related diseases (Ismaili et al., 2008).
Material Science and Photophysical Properties
Certain derivatives, like those from the pyrimido[4,5-b]quinoline series, have been evaluated for their photophysical properties, indicating potential applications in material science, especially in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The study on dinuclear rhenium(I) carbonyl complexes based on π-conjugated polypyridyl ligands with tetrathiafulvalenes, for example, focuses on the synthesis, crystal structures, and electronic properties, aiming to explore these compounds' utility in electronic and photonic applications (Li et al., 2011).
Future Directions
properties
IUPAC Name |
8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-10(2)27-20-23-18-17(19(26)24-20)16(14-7-6-11(3)28-14)15-12(22-18)8-21(4,5)9-13(15)25/h6-7,10,16H,8-9H2,1-5H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHYUOOAHFJHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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